1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole
Overview
Description
1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C11H11F3N2O2S and its molecular weight is 292.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Hydrocarbon Separation
1-Ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide, a compound structurally similar to 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole, has been used for the separation of hydrocarbons. Studies show that this ionic liquid can effectively separate aromatic hydrocarbons from alkanes, suggesting its utility in liquid extraction processes for removing aromatic compounds from alkane mixtures (Arce, Earle, Rodríguez, & Seddon, 2007).
Potential in Drug Design for HIV-1 Reverse Transcriptase Inhibition
In drug discovery, certain benzimidazole derivatives, which are structurally related to the queried compound, have been designed as novel inhibitors for HIV-1 reverse transcriptase. These compounds, synthesized using computer-assisted methods, have shown micromolar potency in inhibiting the target enzyme, indicating potential applications in HIV treatment (Silvestri et al., 2000).
Antiprotozoal Activity
Benzimidazole derivatives have been synthesized and tested for their antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have shown strong activity, with IC50 values in the nanomolar range, outperforming conventional drugs like metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Antimicrobial and Antineoplastic Potential
Research into methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates has indicated significant growth inhibition in cancer cells and potential antifilarial properties. These compounds are linked with mitotic spindle poisoning and show promise as both antineoplastic and antifilarial agents (Ram et al., 1992).
Use as Anti-Helicobacter pylori Agents
Studies on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole derivatives have revealed their effectiveness as selective antibacterial agents against Helicobacter pylori. These compounds offer a new avenue for treating H. pylori infections, with potential benefits over conventional treatments (Kühler et al., 2002).
Crystallographic Analysis in Pharmaceuticals
The crystal structure of benzimidazole derivatives has been studied for their potential use as antihistaminic and antimicrobial agents. These investigations are crucial for understanding the molecular conformation and enhancing the efficacy of these compounds in medical applications (Ozbey, Kuş, & Göker, 2001).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Properties
IUPAC Name |
1-ethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-3-16-7(2)15-9-6-8(4-5-10(9)16)19(17,18)11(12,13)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYZOLYNLUOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344133 | |
Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732-20-7 | |
Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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